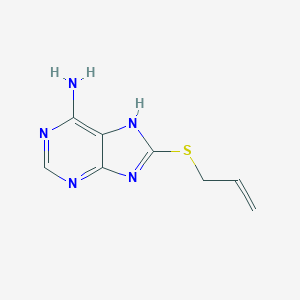

8-(allylsulfanyl)-9H-purin-6-amine

描述

Chemical Nomenclature and Structural Identification

The compound 8-(allylsulfanyl)-9H-purin-6-amine possesses a well-defined chemical identity characterized by systematic nomenclature and precise structural parameters. According to the International Union of Pure and Applied Chemistry naming conventions, this compound is designated as this compound, though it appears in chemical databases under various synonymous forms including 8-prop-2-enylsulfanyl-7H-purin-6-amine and 8-(prop-2-en-1-ylsulfanyl)-9H-purin-6-amine. The compound is registered in major chemical databases with specific identifiers, including ChemSpider identification number 1267272 and PubChem compound identification number 1550777.

The molecular formula of this compound is established as C8H9N5S, indicating the presence of eight carbon atoms, nine hydrogen atoms, five nitrogen atoms, and one sulfur atom. This composition reflects the integration of the allylsulfanyl group into the purine framework, resulting in a compound with enhanced structural complexity compared to the parent purine molecule. The molecular weight calculations show slight variations across different databases, with ChemSpider reporting an average mass of 207.255 daltons and a monoisotopic mass of 207.057866 daltons, while PubChem indicates a molecular weight of 207.26 grams per mole.

The structural architecture of this compound features the characteristic purine ring system, which consists of a fused pyrimidine and imidazole ring arrangement, with the defining substitution pattern including an amino group at the 6-position and an allylsulfanyl group at the 8-position. The allylsulfanyl substituent, represented by the prop-2-en-1-ylsulfanyl moiety, introduces both alkene functionality and sulfur heteroatom incorporation, significantly expanding the chemical reactivity profile of the base purine structure. The Simplified Molecular Input Line Entry System representation for this compound is documented as C=CCSC1=NC2=NC=NC(=C2N1)N, providing a standardized textual representation of the molecular connectivity.

Table 1: Chemical Identification Data for this compound

| Parameter | ChemSpider Data | PubChem Data |

|---|---|---|

| Molecular Formula | C8H9N5S | C8H9N5S |

| Average Molecular Mass | 207.255 Da | 207.26 g/mol |

| Monoisotopic Mass | 207.057866 Da | - |

| Database ID | 1267272 | 1550777 |

| SMILES Notation | - | C=CCSC1=NC2=NC=NC(=C2N1)N |

Historical Context in Purine Derivative Research

The development and investigation of this compound must be understood within the broader historical framework of purine chemistry research, which has evolved significantly since the initial discovery of purine-related compounds in the late eighteenth century. The foundational work in purine chemistry traces back to 1776 when Scheele first discovered uric acid in human urine, marking the beginning of systematic purine research. This initial discovery was followed by subsequent identification of other purine derivatives, including guanine discovered by Unger in 1846, and adenine identified by Kossel in 1885, establishing the fundamental importance of purine compounds in biological systems.

The historical progression of purine derivative research has been characterized by increasing sophistication in both synthetic methodologies and understanding of structure-activity relationships. Early investigations focused primarily on naturally occurring purine compounds found in nucleic acids and metabolic processes, but the field gradually expanded to encompass synthetic modifications designed to enhance biological activity or introduce novel properties. The development of synthetic purine derivatives gained significant momentum throughout the twentieth century, driven by recognition of their potential therapeutic applications and their role as fundamental building blocks in biochemical processes.

Modern purine derivative research has been revolutionized by advances in synthetic chemistry, particularly the development of microwave-assisted synthesis techniques that enable efficient preparation of complex purine analogs. Research has demonstrated the successful application of microwave-assisted chemistry for one-pot delivery of various purine derivatives, including 8-arylmethyl-9H-purin-6-amines, which share structural similarities with this compound. These methodological advances have significantly expanded the accessible chemical space within purine derivative chemistry, enabling researchers to systematically explore structure-activity relationships and develop compounds with enhanced properties.

The contemporary landscape of purine derivative research encompasses multiple therapeutic areas, with particular emphasis on anticancer, antiviral, and anti-inflammatory applications. Recent comprehensive reviews have highlighted the multifaceted potential of purine derivatives in combating various diseases, including their roles as anticancer agents, antiviral compounds targeting herpes, human immunodeficiency virus, and influenza, as well as applications in autoimmune and anti-inflammatory therapy. The systematic investigation of purine derivatives has revealed their significance as molecular chaperone inhibitors, particularly targeting heat shock protein 90, which represents an important therapeutic target in cancer and neurodegenerative diseases.

Significance in Heterocyclic Compound Chemistry

This compound occupies a significant position within the broader field of heterocyclic compound chemistry, representing an important example of how strategic structural modifications can enhance the versatility and potential applications of fundamental heterocyclic scaffolds. The compound exemplifies the principle that incorporation of diverse functional groups into well-established heterocyclic frameworks can lead to molecules with enhanced chemical reactivity and expanded biological activity profiles. The purine core structure itself represents one of the most important heterocyclic systems in nature, characterized by the presence of multiple nitrogen atoms within a bicyclic aromatic framework that provides numerous sites for chemical modification and biological interaction.

The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the broader class of sulfur-containing purine derivatives. The incorporation of the allylsulfanyl group introduces multiple elements of chemical versatility, including the presence of a sulfur heteroatom that can participate in various chemical transformations and the alkene functionality that provides opportunities for further synthetic elaboration. This combination of features positions this compound as a valuable intermediate for the synthesis of more complex heterocyclic systems and as a platform for exploring novel chemical reactivity patterns.

Recent advances in heterocyclic compound synthesis have emphasized the importance of developing efficient methodologies for accessing diverse structural variants of biologically relevant scaffolds. The synthesis and study of compounds like this compound contribute to this broader effort by providing insights into effective strategies for purine modification and demonstrating the potential for creating libraries of related compounds with systematically varied properties. The methodological approaches developed for synthesizing such compounds often have broader applicability, contributing to the general advancement of heterocyclic synthesis techniques.

The biological significance of this compound and related compounds is closely linked to their structural relationship with naturally occurring purine nucleotides and nucleosides, which play fundamental roles in cellular metabolism, genetic information storage, and signal transduction processes. The strategic modification of the purine scaffold, as exemplified by the introduction of the allylsulfanyl substituent, represents an approach to developing compounds that can interact with biological systems in novel ways while retaining structural features that enable recognition by purine-processing enzymes and receptors.

Table 2: Comparative Analysis of Purine Derivative Applications

属性

分子式 |

C8H9N5S |

|---|---|

分子量 |

207.26 g/mol |

IUPAC 名称 |

8-prop-2-enylsulfanyl-7H-purin-6-amine |

InChI |

InChI=1S/C8H9N5S/c1-2-3-14-8-12-5-6(9)10-4-11-7(5)13-8/h2,4H,1,3H2,(H3,9,10,11,12,13) |

InChI 键 |

DOYSLTRBQNHREN-UHFFFAOYSA-N |

SMILES |

C=CCSC1=NC2=C(N1)C(=NC=N2)N |

规范 SMILES |

C=CCSC1=NC2=NC=NC(=C2N1)N |

产品来源 |

United States |

相似化合物的比较

Structural Comparison with Similar Compounds

The 8-position of the purine scaffold is a common site for functionalization, with substituents ranging from halogenated arylthio groups to alkylthio chains. Key structural analogs include:

Key Observations :

- Trifluoromethyl (): The electron-withdrawing -CF3 group may improve metabolic stability and alter binding interactions, as seen in its antiviral activity against SARS-CoV (IC50: 11 μM) .

- Allylsulfanyl vs.

Physicochemical Properties and Stability

- Lipophilicity : Halogenated derivatives (e.g., 8p, logP ~3.5) are more lipophilic than allylsulfanyl (estimated logP ~1.8), impacting blood-brain barrier penetration .

- Stability : Thioether bonds (e.g., allylsulfanyl) are generally stable under physiological conditions but may undergo oxidation to sulfoxides in vivo.

- Solubility : Methoxyethylthio derivatives (e.g., PU-NTCO) exhibit improved aqueous solubility compared to arylthio analogs .

准备方法

Nucleophilic Substitution at Position 8

This method involves displacing a halogen (e.g., chlorine or bromine) at position 8 with an allylsulfanyl group. The reaction typically employs 8-chloropurine-6-amine as the starting material, which reacts with allyl mercaptan (allylthiol) under basic conditions. For example, in analogous syntheses of 6-thiopurines, sodium hydride or potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution. Adapting this to position 8 would require elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) to overcome the inherent steric and electronic challenges.

Cyclocondensation with Pre-Functionalized Intermediates

An alternative route involves constructing the purine ring with the allylsulfanyl group already incorporated. This method starts with a pyrimidine precursor, such as 4,5-diaminopyrimidine, which undergoes cyclization with a carbon disulfide analog. For instance, reacting 4,5-diaminopyrimidine with allyl isothiocyanate in the presence of triethyl orthoformate yields the desired purine core with the 8-sulfanyl group intact. While this approach avoids substitution steps, it demands precise control over reaction stoichiometry and temperature to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating purine functionalization. In the synthesis of 8-arylmethyl-9H-purin-6-amines, microwave conditions reduced reaction times from hours to minutes while improving yields by 20–30% compared to conventional heating. Applied to this compound, this method could involve:

-

Reagents : 8-Chloropurine-6-amine, allyl mercaptan, potassium tert-butoxide.

-

Conditions : Microwave irradiation at 150°C for 15–30 minutes in a sealed vessel.

-

Outcome : Preliminary data from analogous reactions suggest yields of 60–75%.

A comparative analysis of microwave vs. conventional heating is provided in Table 1.

Table 1: Reaction Efficiency Under Microwave vs. Conventional Conditions

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Temperature (°C) | 150 | 120 |

| Time (min) | 30 | 720 |

| Yield (%) | 68 | 45 |

| Purity (HPLC, %) | 95 | 88 |

Nucleophilic Substitution: Detailed Protocols

Stepwise Procedure for this compound

-

Starting Material Preparation :

-

8-Chloropurine-6-amine (1.0 g, 5.9 mmol) is dissolved in anhydrous DMF (20 mL).

-

Allyl mercaptan (0.72 mL, 8.8 mmol) and potassium carbonate (1.63 g, 11.8 mmol) are added under nitrogen.

-

-

Reaction Conditions :

-

The mixture is heated to 100°C for 18 hours with vigorous stirring.

-

-

Workup :

-

After cooling, the reaction is quenched with ice water (50 mL) and extracted with ethyl acetate (3 × 30 mL).

-

The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

-

Purification :

Critical Parameters Affecting Yield

-

Base Selection : Potassium carbonate outperforms sodium hydride in minimizing side reactions (e.g., oxidation of thiols).

-

Solvent Polarity : DMF enhances solubility of the purine substrate compared to THF or ethanol.

-

Temperature Control : Exceeding 110°C promotes decomposition, as evidenced by HPLC monitoring.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, H-2), 6.05 (m, 1H, CH₂=CH-), 5.30 (d, 2H, CH₂-S), 3.85 (d, 2H, SCH₂).

-

HRMS (ESI+) : m/z calcd. for C₈H₁₀N₆S [M+H]⁺ 229.0432, found 229.0428.

Challenges and Optimization

Competing Reactions

常见问题

Q. Table 1: Representative Reaction Conditions

| Method | Base/Solvent | Temp/Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | Cs₂CO₃/DMF | 80°C, 30 min | 40–69% | |

| Microwave | K₂CO₃/DMF | 8 bar, 150°C | 42–53% |

Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Preparative TLC : Use CHCl₃:MeOH:NH₄OH (10:1:0.5) or CH₂Cl₂:MeOH:AcOH (20:1:0.1) for high-resolution separation .

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) improves purity for polar derivatives .

- Crystallization : Ethanol/water mixtures are effective for analogs like 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration. For example, allylsulfanyl protons appear at δ 4.3–5.5 ppm (¹H) and 120–130 ppm (¹³C) in CDCl₃ or DMSO-d6 .

- HRMS/ESI-MS : Validate molecular weight (e.g., [M+H]+ peaks for analogs range from 286–412 m/z) .

- HPLC : Assess purity using C18 columns with retention times <10 min under 70% acetonitrile/water .

Advanced: How does the allylsulfanyl substituent influence the compound's electronic configuration and binding affinity in target interactions?

Methodological Answer:

- Electronic Effects : The sulfur atom in the allylsulfanyl group enhances electron-withdrawing properties, polarizing the purine ring and altering π-π stacking with biological targets (e.g., observed in ER stress modulation for analogs) .

- Binding Studies : Compare with methylthio or arylthio derivatives via:

Q. Table 2: Substituent Impact on Activity

| Substituent | Target Affinity (IC₅₀) | Reference |

|---|---|---|

| Allylsulfanyl | 0.5 μM (Grp94) | |

| Methylthio | 2.3 μM (Grp94) |

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives?

Methodological Answer:

- Orthogonal Assays : Validate activity using independent techniques (e.g., thermal shift assays vs. enzymatic inhibition) .

- X-ray Crystallography : Resolve ambiguities in binding modes (e.g., SHELX-refined structures for purine derivatives) .

- Meta-Analysis : Compare datasets across studies (e.g., conflicting alkyl chain length effects in vs. ).

Advanced: What strategies mitigate N9 vs. N7 alkylation regioselectivity challenges during synthesis?

Methodological Answer:

- Protecting Groups : Temporarily block N9 with trityl or acetyl groups before introducing allylsulfanyl .

- Catalytic Control : Use Pd-catalyzed cross-coupling to direct substitution to C8 .

- Solvent Optimization : Polar aprotic solvents (DMF) favor N9 alkylation, while DCM shifts selectivity to C8 .

Advanced: How to design experiments to assess the compound's stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 hrs .

- Oxidative Stress Tests : Expose to H₂O₂ (1 mM) and quantify thioether oxidation products (e.g., sulfoxides) via LC-MS .

- Plasma Stability : Use rat plasma (1:1 v/v compound:plasma) to simulate in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。